Destruxin D

CAS No.: 27482-50-4

Cat. No.: VC7843357

Molecular Formula: C30H49N5O9

Molecular Weight: 623.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 27482-50-4 |

|---|---|

| Molecular Formula | C30H49N5O9 |

| Molecular Weight | 623.7 g/mol |

| IUPAC Name | 3-(16-butan-2-yl-10,11,14-trimethyl-2,5,9,12,15,18-hexaoxo-13-propan-2-yl-4-oxa-1,8,11,14,17-pentazabicyclo[17.3.0]docosan-3-yl)-2-methylpropanoic acid |

| Standard InChI | InChI=1S/C30H49N5O9/c1-9-17(4)23-28(40)34(8)24(16(2)3)29(41)33(7)19(6)25(37)31-13-12-22(36)44-21(15-18(5)30(42)43)27(39)35-14-10-11-20(35)26(38)32-23/h16-21,23-24H,9-15H2,1-8H3,(H,31,37)(H,32,38)(H,42,43) |

| Standard InChI Key | WTVZRLMVNARECX-UHFFFAOYSA-N |

| Isomeric SMILES | CC[C@H](C)[C@H]1C(=O)N([C@H](C(=O)N([C@H](C(=O)NCCC(=O)O[C@@H](C(=O)N2CCC[C@H]2C(=O)N1)CC(C)C(=O)O)C)C)C(C)C)C |

| SMILES | CCC(C)C1C(=O)N(C(C(=O)N(C(C(=O)NCCC(=O)OC(C(=O)N2CCCC2C(=O)N1)CC(C)C(=O)O)C)C)C(C)C)C |

| Canonical SMILES | CCC(C)C1C(=O)N(C(C(=O)N(C(C(=O)NCCC(=O)OC(C(=O)N2CCCC2C(=O)N1)CC(C)C(=O)O)C)C)C(C)C)C |

Introduction

Chemical Identity and Structural Features

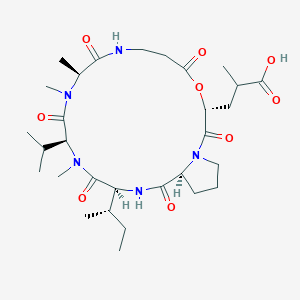

Destruxin D (CAS No. 27482-50-4) is a cyclohexadepsipeptide with the molecular formula C₃₀H₄₉N₅O₉ and a molecular weight of 623.7382 g/mol . Its structure comprises six stereocenters and a cyclic backbone formed by alternating amino acid and hydroxy acid residues (Table 1).

Table 1: Molecular Properties of Destruxin D

| Property | Value |

|---|---|

| Molecular Formula | C₃₀H₄₉N₅O₉ |

| Molecular Weight | 623.7382 g/mol |

| Stereocenters | 6 defined out of 7 |

| SMILES | CCC@H[C@@H]1NC(=O)... |

| InChI Key | WTVZRLMVNARECX-UHFFFAOYSA-N |

The compound’s stereochemistry remains partially unresolved, with only six of seven stereocenters defined . Its cyclic architecture includes a lactone bond, critical for bioactivity, as seen in related destruxins .

Biosynthesis and Genetic Regulation

Destruxin D biosynthesis occurs via a nonribosomal peptide synthetase (NRPS) pathway encoded by the dtxS1 gene cluster in Metarhizium robertsii . Key enzymes include:

-

DtxS1: A multidomain NRPS incorporating α-hydroxyisocaproic acid (HIC) and amino acids.

-

DtxS2: Cytochrome P450 oxidase modifying the core structure into derivatives .

-

DtxS3 and DtxS4: Provide substrates (e.g., β-alanine via decarboxylation) .

Comparative genomics reveals that toxigenic Metarhizium species retain dtxS1, enabling broad host range insect pathogenicity, while non-toxigenic strains lack this cluster .

Insecticidal Activity and Mechanisms

Destruxin D exhibits dose-dependent toxicity against lepidopteran pests, primarily through:

Immune Suppression

-

Inhibition of Toll Pathway: Downregulates antimicrobial peptide production (e.g., cecropin) .

-

Prophenoloxidase (proPO) Dysregulation: Induces melanization but blocks activation via serine protease inhibitors (serpins) .

Oxidative Stress Induction

-

Lipid Peroxidation: Elevated malondialdehyde levels in Spodoptera litura larvae .

-

Antioxidant Enzyme Modulation: Superoxide dismutase (SOD) and catalase (CAT) activities fluctuate, leading to cellular damage .

Ion Channel Interactions

-

Calcium Homeostasis Disruption: Paralysis via Ca²⁺ channel activation, as observed in other destruxins .

Table 2: Insecticidal Effects of Destruxin D in Key Studies

| Pest Species | LC₅₀ (µg/mL) | Key Mechanism | Reference |

|---|---|---|---|

| Spodoptera litura | 0.06 | Oxidative stress | |

| Plutella xylostella | N/A | Immune suppression |

Analytical Methods for Detection and Quantification

Modern techniques enable precise analysis:

-

UHPLC-MS/MS: Quantifies destruxins in plant tissues with limits of detection (LOD) ≤ 0.5 ng/g .

-

Feature-Based Molecular Networking (FBMN): Identifies isomers and derivatives in fungal metabolomes .

Table 3: Analytical Performance of Destruxin D Assays

| Method | Matrix | LOD | Recovery (%) | Reference |

|---|---|---|---|---|

| QuEChERS-UHPLC-MS/MS | Potato plants | 0.2 ng/g | 85–92 | |

| LC-MS/MS with DIA | Fungal cultures | 1.0 ng/mL | 78–89 |

Applications and Future Directions

Agricultural Bioinsecticides

-

Synergistic Formulations: Combined with rotenone, Destruxin D reduces aphid LC₅₀ by 4.3-fold .

-

Resistance Management: Novel mode of action circumvents synthetic pesticide resistance .

Pharmaceutical Development

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume